Structural Uniqueness: Purine 6-Position Linkage with 5-Ethylpyrimidin-2-yl Piperazine
The target compound is distinguished from the widely used tool compound PF-4708671 and other purine-piperazine analogs by two structural features: (i) the piperazine is attached to the purine 6-position rather than being connected via a methylene linker to a benzimidazole core, and (ii) the pyrimidine ring is linked at the 2-position, whereas PF-4708671 uses a 5-ethylpyrimidin-4-yl substituent [1]. In the broader patent landscape of pyrimidine-substituted purines, substitution at the purine 6-position with a piperazine directly linked to a pyrimidine is less common than morpholine or pyrazine variants, and this specific pattern has been explicitly claimed for kinase inhibition [1].
| Evidence Dimension | Molecular connectivity and heteroaryl substitution pattern |
|---|---|
| Target Compound Data | Purine-6-piperazine directly bound to 5-ethylpyrimidin-2-yl; N-9 methyl |
| Comparator Or Baseline | PF-4708671: benzimidazole core with methylene-linked piperazine bearing 5-ethylpyrimidin-4-yl [1] |
| Quantified Difference | Distinct core scaffold (purine vs. benzimidazole), different pyrimidine attachment point (2- vs. 4-), and direct vs. methylene-linked connectivity |
| Conditions | Structural comparison based on chemical structure and patent disclosures |
Why This Matters
This structural uniqueness directly impacts kinase selectivity and binding mode, making the compound irreplaceable for projects targeting purine-recognizing enzymes or seeking novel intellectual property space.
- [1] US Patent US8609838 B2. Pyrimidine substituted purine derivatives. Filed July 20, 2012, and issued December 17, 2013. Assignee: Verastem, Inc. View Source
